5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-10-3-4-13(9(6-10)7-16)18-8-12(17)11-2-1-5-15-11/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOOQWWBIHUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the introduction of the pyrrole moiety through an ether linkage. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid.
Reduction: 5-bromo-2-[2-hydroxy-2-(1H-pyrrol-2-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activities. For instance, compounds similar to 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated that certain pyrrole derivatives can act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrrole-based compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The structural features of this compound may enhance its interaction with microbial targets.
Biological Research Applications
Biological Activity Studies
In biological research, this compound is utilized to study its effects on cellular mechanisms. Investigations into its mechanism of action reveal that it may modulate enzyme activity and influence cellular signaling pathways, which are critical for understanding disease mechanisms .
Lead Compound for Drug Development
Due to its promising biological activities, this compound serves as a lead structure in drug development programs aimed at creating novel therapeutic agents. The modifications of the pyrrole ring and the aldehyde functional group can be optimized to enhance bioactivity and selectivity .
Material Science Applications
Synthesis of Functional Materials
The unique properties of this compound make it a valuable building block in the synthesis of functional materials. Its incorporation into polymer matrices has been explored for applications in sensors and electronic devices due to its electronic properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Modulation | Influence on cellular signaling pathways |
Table 2: Structural Features and Modifications
| Structural Feature | Modification Potential | Impact on Activity |
|---|---|---|
| Pyrrole Ring | Substitution with different groups | Altered biological activity |
| Aldehyde Functional Group | Reduction or oxidation | Changes in reactivity and stability |
| Bromine Atom | Replacement with other halogens | Variations in solubility and activity |
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of pyrrole derivatives, including analogs of this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrole derivatives. The study demonstrated that modifications to the side chains significantly enhanced the efficacy against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this compound's structure .
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the aldehyde group may play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or the modulation of receptor function.
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity: The 4-bromophenyl analog (C₁₆H₁₃BrO₄) has a bulkier aromatic substituent and methoxy group, increasing molecular weight (349.18 vs.
- Heterocyclic Differences: Replacing the pyrrole ring with pyrrolidine (a saturated six-membered ring) in the C₁₄H₁₆BrNO₃ analog introduces aliphatic character, likely enhancing lipophilicity .
- Electronic Effects : The pyrrole group in the target compound is aromatic and capable of hydrogen bonding via its NH group, which may influence crystallization behavior (e.g., as seen in ’s triazole-dioxolane derivatives) .
Biological Activity
5-Bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is a compound of interest due to its potential biological activities. This article aims to summarize the known biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be described by its molecular formula and a molecular weight of approximately 299.13 g/mol. The structure features a bromine atom, an ethoxy group, and a pyrrole moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as NF-kB and PI3K/Akt pathways .
Table 1: Summary of Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal tumor) | TBD | Induction of apoptosis via NF-kB inhibition |
| EF24 (analog) | Lung, breast cancer | <10 | IKKβ inhibition leading to reduced inflammation |
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. Research indicates that related pyrrole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can enhance cholinergic signaling, potentially improving cognitive function .
Table 2: Neuroprotective Activity of Pyrrole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Effect on Cognitive Function |
|---|---|---|---|
| This compound | AChE | TBD | Potential improvement in memory and learning |
Study on Anticancer Efficacy
A study conducted by Liu et al. explored the anticancer efficacy of various pyrrole derivatives, including those similar to 5-bromo compounds. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment .
Neuroprotective Study
In a separate investigation focusing on neuroprotective effects, researchers evaluated the impact of pyrrole derivatives on AChE inhibition. The findings revealed that certain modifications to the pyrrole structure enhanced the inhibitory activity against AChE, thus supporting their use in treating neurodegenerative diseases .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | DMF | K₂CO₃ | 100 | 65–70 | |
| Aldehyde-protected route | THF | NaH | 60 | 78–82 |
Advanced: How can computational modeling predict the reactivity of the aldehyde group in cross-coupling reactions?
Answer:
The aldehyde group’s electrophilicity and steric environment can be modeled using density functional theory (DFT) to predict reactivity in Suzuki-Miyaura or Ullmann couplings. Tools like PubChem’s PISTACHIO and REAXYS databases provide insights into:
- Electrophilic susceptibility : Calculated partial charges and frontier molecular orbitals identify reactive sites .
- Steric hindrance : Molecular dynamics simulations assess accessibility of the aldehyde for catalytic systems .
- Solvent effects : COSMO-RS models predict solvation energies to optimize reaction media .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å, Br-C at 1.89 Å) .
- NMR spectroscopy :
- ¹H NMR : Aldehyde proton at δ 10.2–10.5 ppm; pyrrole protons at δ 6.5–7.0 ppm .
- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; quaternary carbons adjacent to Br at δ 120–125 ppm .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.0) .
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing Br with Cl or modifying the pyrrole ring) to isolate key pharmacophores .
- Dose-response assays : Confirm activity thresholds using standardized protocols (e.g., MIC for antimicrobial tests) .
- Targeted docking simulations : Molecular docking against protein databases (PDB) identifies binding modes and validates mechanisms .
Basic: What intermediates are critical in the synthesis of this compound?
Answer:
Key intermediates include:
- 5-Bromo-2-hydroxybenzaldehyde : Synthesized via bromination of salicylaldehyde derivatives .
- 2-(1H-Pyrrol-2-yl)ethanol : Prepared by reduction of pyrrole-2-carboxylic acid esters .
- Protected aldehyde intermediates : Acetal or ketal derivatives prevent unwanted aldehyde reactivity during etherification .
Advanced: What strategies enhance regioselectivity in derivatizing the pyrrole ring?
Answer:
- Directing groups : Introducing electron-withdrawing groups (e.g., esters) at the pyrrole β-position directs electrophilic substitution to the α-position .
- Metal coordination : Palladium catalysts with bidentate ligands (e.g., dppe) favor coupling at less hindered sites .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving selectivity for thermodynamically favored products .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH-dependent hydrolysis : Aldehyde oxidation to carboxylic acid occurs rapidly at pH > 10 .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation products (e.g., brominated quinones) .
Advanced: Can this compound serve as a precursor for photoactive materials?
Answer:
Yes, its conjugated π-system and electron-deficient aldehyde group enable applications in:
- Organic semiconductors : DFT studies show a bandgap of ~3.2 eV, suitable for UV light absorption .
- Metal-organic frameworks (MOFs) : Coordination with Zn²⁺ or Cu²⁺ forms porous networks with luminescent properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
